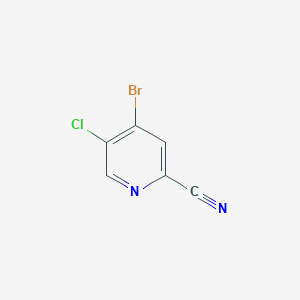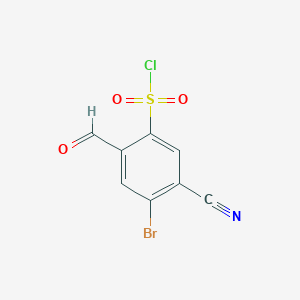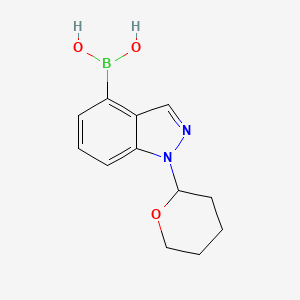
4-Bromo-5-chloropicolinonitrile
Übersicht
Beschreibung
“4-Bromo-5-chloropicolinonitrile” is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a mono-isotopic mass of 215.908981 Da .
Synthesis Analysis
The synthesis of “4-Bromo-5-chloropicolinonitrile” can be achieved through several methods. One such method involves the reaction of 4,5-dichloro-2-aminopyrimidine with potassium cyanide and 1,4-dibromobutane. Another method involves the reaction of 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-chloropicolinonitrile” consists of a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position .
Physical And Chemical Properties Analysis
“4-Bromo-5-chloropicolinonitrile” has a boiling point of 338.6 °C and a melting point of 193-195 °C. It is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation:
- 4-Bromo-2-chlorotoluene, a compound related to 4-Bromo-5-chloropicolinonitrile, has been synthesized using a method involving reduction, diazotization, and Sandmeyer reaction, providing an insight into the chemical transformation possibilities of bromo-chloro nitriles (Xue Xu, 2006).
Photosynthesis Inhibition Studies:
- Compounds similar to 4-Bromo-5-chloropicolinonitrile, like bromoxynil, have been studied for their effects on photosynthesis, particularly their impact on CO2 fixation and fluorescence properties in plants (Z. Szigeti, E. Tóth, G. Paless, 1982).
Herbicide Resistance in Transgenic Plants:
- Research on bromoxynil, a related compound, demonstrates how transgenic plants can be engineered for resistance to herbicides, which could have implications for the use of 4-Bromo-5-chloropicolinonitrile in agricultural settings (D. Stalker, K. Mcbride, L. D. Malyj, 1988).
Metabolic Studies:
- Although not directly on 4-Bromo-5-chloropicolinonitrile, studies on similar compounds provide insights into the metabolic pathways and transformation products in biological systems, which is crucial for understanding the environmental and health impacts of these chemicals (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Herbicide Assays in Biological Specimens:
- The detection and measurement of related benzonitrile herbicides, like bromoxynil, in various biological specimens are important for diagnosing acute poisoning, which can also be relevant for monitoring and managing the safety aspects of 4-Bromo-5-chloropicolinonitrile (R. Flanagan, M. Ruprah, 1989).
Zukünftige Richtungen
The high reactivity of bromo and nitro groups in similar compounds offers new opportunities for the synthesis of substituted phthalonitriles and various heterocyclic compounds . This suggests potential future directions in the synthesis and application of “4-Bromo-5-chloropicolinonitrile” and related compounds.
Eigenschaften
IUPAC Name |
4-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIODOZFQRPYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloropicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















